5(S)-HETE lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

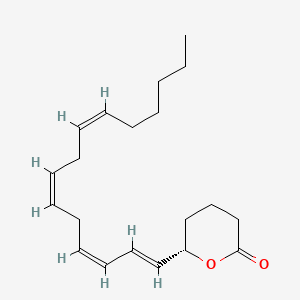

5(S)-HETE lactone is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of 5(S)-HETE. The ability of (±)5-HETE lactone to inhibit rat basophilic leukemia cell 5-lipoxygenase (IC50 = 27 µM) may be entirely due to the 5(S) isomer, but the enantiomers have not been tested separately.

Actividad Biológica

5(S)-HETE lactone, a derivative of 5-hydroxyeicosatetraenoic acid (5-HETE), is a significant compound in the study of eicosanoid biology, known for its diverse biological activities and implications in various physiological and pathological processes. This article delves into its biosynthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Biosynthesis of this compound

5(S)-HETE is synthesized from arachidonic acid through the action of lipoxygenases (LOs), specifically 5-lipoxygenase (5-LO). The enzymatic conversion involves the hydroxylation of arachidonic acid at the 5-position, leading to the formation of 5-HETE, which can further undergo lactonization to yield this compound. This process is crucial as it determines the biological activity of the compound.

Table 1: Enzymatic Pathways Involved in the Synthesis of this compound

| Enzyme | Substrate | Product | Notes |

|---|---|---|---|

| 5-Lipoxygenase | Arachidonic Acid | 5-Hydroxyeicosatetraenoic Acid (5-HETE) | Key enzyme in eicosanoid synthesis |

| 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 5-HETE | 5-Oxo-ETE | Converts 5-HETE to a more biologically active form |

| Lactonization | 5-HETE | This compound | Forms a cyclic structure enhancing stability |

2. Biological Effects

The biological activity of this compound is multifaceted, impacting various systems within the body. Key findings include:

- Inflammatory Response : Studies indicate that this compound plays a role in mediating inflammatory responses. It has been shown to stimulate leukocyte chemotaxis and enhance vascular permeability, contributing to conditions such as asthma and other inflammatory diseases .

- Cancer Progression : The compound has been implicated in tumor biology. For instance, it promotes tumor cell proliferation via specific receptors like OXE, which are highly expressed in eosinophils and certain tumor types .

- Pulmonary Edema : Research demonstrates that both 5-HETE and its lactone form induce pulmonary edema through increased lung vascular permeability, highlighting their potential roles as pro-inflammatory mediators in pulmonary diseases .

Table 2: Summary of Biological Activities of this compound

| Biological Activity | Effect | Receptor Involvement |

|---|---|---|

| Inflammation | Stimulates leukocyte migration | OXE receptor |

| Tumor Growth | Promotes proliferation of cancer cells | OXE receptor |

| Vascular Permeability | Induces pulmonary edema | Not fully characterized |

Case Study 1: Role in Asthma

A study investigated the levels of eicosanoids in patients with asthma and found elevated levels of both 5-HETE and its lactone form. These findings suggest a correlation between these compounds and asthma exacerbations, indicating their potential as biomarkers for disease severity .

Case Study 2: Cancer Cell Proliferation

In vitro experiments demonstrated that treatment with this compound significantly increased the proliferation rates of prostate cancer cells. The mechanism was linked to enhanced expression of androgen receptor signaling pathways, suggesting that this compound could influence cancer progression through metabolic modulation .

4. Therapeutic Implications

Given its biological activities, targeting the pathways involving this compound may offer therapeutic strategies for managing inflammatory diseases and cancer. The development of selective antagonists for receptors activated by this compound could provide new avenues for treatment.

Propiedades

IUPAC Name |

(6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMAEYDIHWEEAF-JGKLHWIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H]1CCCC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017280 |

Source

|

| Record name | (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127708-42-3 |

Source

|

| Record name | (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.